molecular formula C8H13NO B3318001 2,2-Diethyl-3-oxobutanenitrile CAS No. 98425-68-4

2,2-Diethyl-3-oxobutanenitrile

Cat. No.: B3318001
CAS No.: 98425-68-4
M. Wt: 139.19 g/mol
InChI Key: VSQMNHSNKKLBKJ-UHFFFAOYSA-N
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Description

2,2-Diethyl-3-oxobutanenitrile is an organic compound with the molecular formula C8H13NO It is a nitrile derivative of a ketone, characterized by the presence of both a nitrile group (-CN) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethyl-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the Michael addition reaction, where a stable enolate ion, derived from a β-keto ester or other 1,3-dicarbonyl compound, adds to an α,β-unsaturated ketone. For example, ethyl acetoacetate reacts with 3-buten-2-one in the presence of sodium ethoxide to yield the conjugate addition product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2,2-Diethyl-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-3-oxobutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-oxobutanenitrile: Similar structure but with methyl groups instead of ethyl groups.

    2,2-Diethyl-3-oxobutanamide: An amide derivative with similar reactivity.

    2,2-Diethyl-3-oxobutanal: An aldehyde derivative with similar reactivity.

Uniqueness

2,2-Diethyl-3-oxobutanenitrile is unique due to the presence of both nitrile and ketone functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for selective reactions at either the nitrile or ketone group, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,2-diethyl-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-4-8(5-2,6-9)7(3)10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQMNHSNKKLBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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